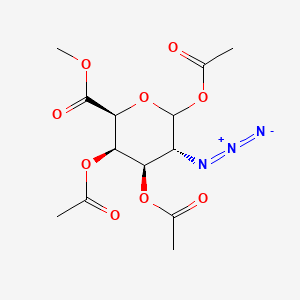

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is a compound of immense versatility, finding utility in the remarkable realm of biomedicine . Its manifold applications span from facilitating drug discovery to enabling targeted therapy .

Synthesis Analysis

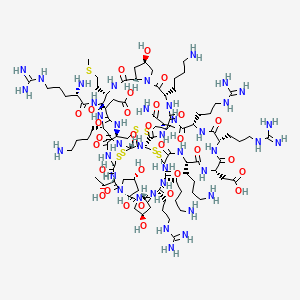

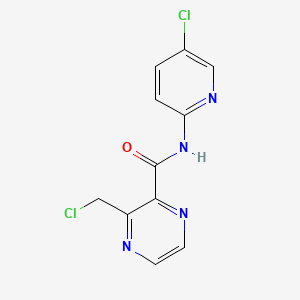

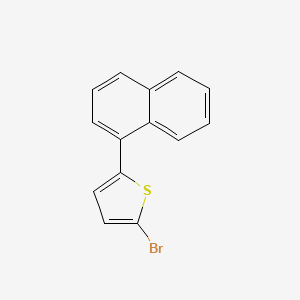

Highly stereoselective synthesis of 2-azido-2-deoxyglucosides and 2-azido-2-deoxygalactosides is achieved via a gold-catalyzed S N 2 glycosylation . The glycosyl donors feature a designed 1-naphthoate leaving group containing an amide group . Upon gold activation of the leaving group, the amide group is optimally positioned to direct an S N 2 attack by an acceptor via H-bonding interaction .Molecular Structure Analysis

The molecular formula of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is C13H17N3O9 . Its molecular weight is 359.29 .Chemical Reactions Analysis

The reaction of this compound with the primary acceptor A1 resulted in near inversion of the α/β ratio of the product 2aa at 1:16, suggesting high levels of S N 2 glycosylation .Scientific Research Applications

Insulinotropic Effects

The polyacetate esters of monosaccharides, including compounds similar to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have been studied for their insulinotropic actions. These compounds can stimulate insulin release or inhibit glucose-stimulated insulin secretion in pancreatic islets. The research suggests a dual mode of action of these esters involving both the metabolic response to their sugar moieties and a direct effect of the esters themselves on specific receptor systems. These properties make them potential tools for treating non-insulin-dependent diabetes mellitus (Malaisse et al., 1998).

Effect on Neurobehavioral Toxicity

Studies on related esters, such as 2,4-Dichlorophenoxyacetic acid-n-butyl Ester (2,4-D ester), have highlighted their neurobehavioral toxicity and tolerance. The research indicates that exposure to these compounds can affect behavior, and there is a rapid development of tolerance to the behavioral deficits with repeated exposures. This insight is crucial for understanding the potential neurobehavioral implications of similar ester compounds (Schulze & Dougherty, 1988).

Role in Mutagenicity

Research on 5-aza-2'-deoxycytidine, which shares some structural similarities with 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, indicates its mutagenic properties. This mutagenicity is mediated by the mammalian DNA methyltransferase, providing insights into the mechanisms by which these types of compounds can induce mutations in vivo. This understanding is essential for evaluating the potential risks associated with the use of similar compounds (Jackson-Grusby et al., 1997).

Neuroprotective Activity

Isolated fractions from Biophytum sensitivum, including compounds structurally related to 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester, have demonstrated neuroprotective effects. These effects are evident in models of dementia induced by specific esters, suggesting potential therapeutic applications for these types of compounds in treating neurodegenerative disorders (Bandaru, Ramu, & Vidhyadhara, 2020).

properties

IUPAC Name |

methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKPOBPFWONGP-LWYAWAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747071 |

Source

|

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester | |

CAS RN |

81997-92-4 |

Source

|

| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.